1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common method is the cyclization of suitable precursors under controlled conditions. For example, a tandem Knoevenagel-cyclocondensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature can be used . This method is efficient and environmentally friendly, as it avoids the use of catalysts and harsh conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Phenyl-3-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study enzyme activities and protein-ligand interactions.
Industry: Used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and chloro groups can enhance its binding affinity and specificity. Additionally, the compound may participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline: Similar structure but with a thienyl group instead of a chloro group.
1-Phenyl-3-(4-nitrophenyl)-5-(3’,4’-dimethoxy-6’-nitrophenyl)-2-pyrazoline: Contains additional methoxy and nitro groups.
Uniqueness
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde is unique due to the presence of the chloro group, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. Its combination of phenyl, nitrophenyl, and chloro substituents also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
401571-12-8 |
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Molecular Formula |
C16H10ClN3O3 |
Molecular Weight |
327.72 g/mol |
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10ClN3O3/c17-16-14(10-21)15(11-6-8-13(9-7-11)20(22)23)18-19(16)12-4-2-1-3-5-12/h1-10H |
InChI Key |
NGTKEBPRPHFQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O)Cl |
Origin of Product |
United States |
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